Structural Differentiation from Impurity A Enables Chromatographic Resolution
Domperidone EP Impurity B (target compound) is the N-formylated derivative of Impurity A. The addition of the formyl group (-CHO) increases the molecular weight from 251.71 g/mol (Impurity A, C₁₂H₁₄ClN₃O) to 279.72 g/mol (Impurity B, C₁₃H₁₄ClN₃O₂), a mass shift of +28.01 Da . This structural difference translates into a distinct reversed-phase HPLC retention time; in the European Pharmacopeia UPLC method developed by Janssen Pharmaceuticals, Impurity B exhibits a retention time that is clearly resolved from Impurity A and the parent drug Domperidone under a gradient of 0.06 M ammonium acetate and methanol on a C18 column (sub-2 µm, 30 × 4.6 mm) with detection at 280 nm [1]. The formyl moiety also alters the UV absorbance profile, enabling selective quantitation at pharmacopeial wavelengths.
| Evidence Dimension | Molecular Weight & Formula |
|---|---|
| Target Compound Data | 279.72 g/mol; C₁₃H₁₄ClN₃O₂ |
| Comparator Or Baseline | Domperidone EP Impurity A (CAS 53786-28-0): 251.71 g/mol; C₁₂H₁₄ClN₃O |
| Quantified Difference | +28.01 Da (addition of formyl group -CHO); Δ atoms: +1 C, +1 O |
| Conditions | EP monographed UPLC method; Hypersil Zorbax XDB C18 column; gradient: 0.06 M ammonium acetate / methanol; flow rate 1 mL/min; 40 °C; DAD 280 nm; injection volume 3 µL [1] |
Why This Matters
This mass and polarity difference is the fundamental basis for chromatographic resolution and mass spectrometric identification in pharmacopeial impurity assays, making Impurity B non-substitutable with Impurity A for system suitability testing.
- [1] Curtin Whelan, L., Geary, M., Wharton, M., & Sweetman, P. (2015). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Journal of Chromatographic Science, 53(2), 226-232. View Source
